molecular formula C15H15NO5 B6296961 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate CAS No. 60242-05-9

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate

Cat. No.: B6296961
CAS No.: 60242-05-9
M. Wt: 289.28 g/mol
InChI Key: JSSXJYKVYAICJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate is an organic compound that features a furan ring, a benzyloxycarbonyl group, and an amino acid ester. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the benzyloxycarbonyl group: This is often done using benzyl chloroformate in the presence of a base.

    Formation of the amino acid ester: This can be synthesized by esterification of the corresponding amino acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Free amine derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate can be used in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its amino acid ester structure.

    Medicine: Possible precursor for drug development.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with specific enzymes or receptors in the body. The furan ring and benzyloxycarbonyl group could play roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(pyridin-2-YL)acetate: Contains a pyridine ring.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate is unique due to the presence of the furan ring, which can impart different electronic properties and reactivity compared to thiophene or pyridine analogs.

Properties

IUPAC Name

methyl 2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-19-14(17)13(12-8-5-9-20-12)16-15(18)21-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSXJYKVYAICJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.